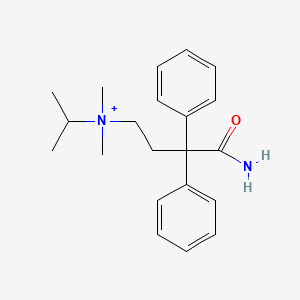
(4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-4-oxo-3,3-diphenylbutanoic acid with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
Chemistry
In chemistry, (4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential biological activities. It may serve as a lead compound for developing new drugs or as a tool for studying biochemical pathways .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may have applications in treating various diseases, depending on its biological activity and mechanism of action .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of (4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-4-oxo-3,3-diphenylbutyl)-1-methylazepanium
- 1-(4-amino-4-oxo-3,3-diphenylbutyl)-1-methyl-1-azoniaspiro[4.5]decane
- (4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;bromide
Uniqueness
(4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium stands out due to its specific molecular structure, which imparts unique chemical and biological properties
Properties
CAS No. |
6287-69-0 |
|---|---|
Molecular Formula |
C21H29N2O+ |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(4-amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium |
InChI |
InChI=1S/C21H28N2O/c1-17(2)23(3,4)16-15-21(20(22)24,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3,(H-,22,24)/p+1 |
InChI Key |
BJALDQYFTXIRGT-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate](/img/structure/B13764685.png)
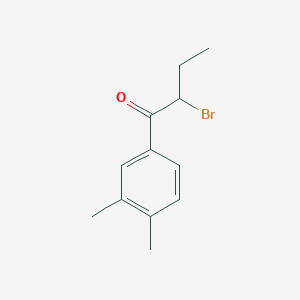
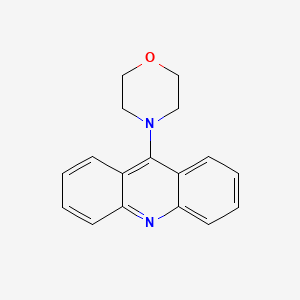
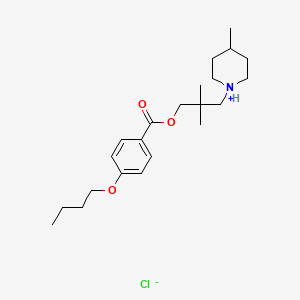
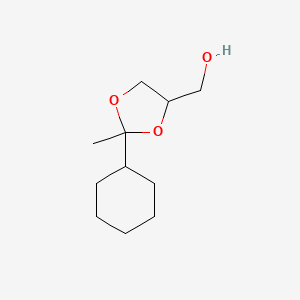
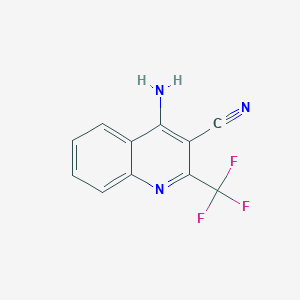

![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)

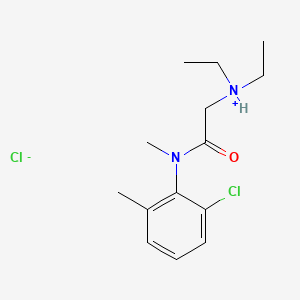


![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)

